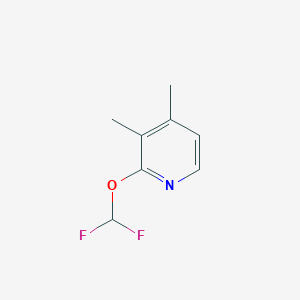
2-(Difluoromethoxy)-3,4-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-3,4-dimethylpyridine is an organofluorine compound that features a pyridine ring substituted with difluoromethoxy and dimethyl groups. Organofluorine compounds are known for their unique properties, including enhanced chemical stability and biological activity, making them valuable in various fields such as pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-3,4-dimethylpyridine typically involves the introduction of the difluoromethoxy group to a pyridine derivative. One common method is the reaction of 3,4-dimethylpyridine with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can optimize reaction conditions, such as temperature and pressure, to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethoxy)-3,4-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the pyridine ring to a piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Amino or thio-substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(Difluoromethoxy)-3,4-dimethylpyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-3,4-dimethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules. This leads to the modulation of biological pathways and the inhibition of specific enzymatic activities .
Comparaison Avec Des Composés Similaires
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- α-(Difluoromethoxy)ketones
- Difluoromethylated nitrogen-containing heterocycles
Comparison: 2-(Difluoromethoxy)-3,4-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to other difluoromethoxy compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Propriétés
Formule moléculaire |
C8H9F2NO |
|---|---|
Poids moléculaire |
173.16 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-3,4-dimethylpyridine |
InChI |
InChI=1S/C8H9F2NO/c1-5-3-4-11-7(6(5)2)12-8(9)10/h3-4,8H,1-2H3 |
Clé InChI |
NPIQGEBEOJORIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)OC(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


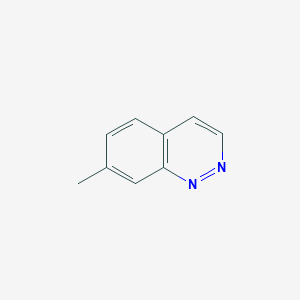
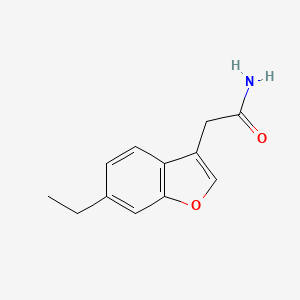
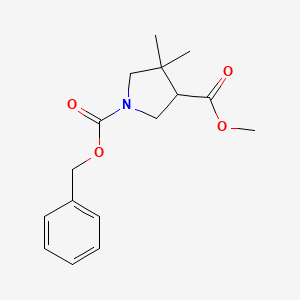
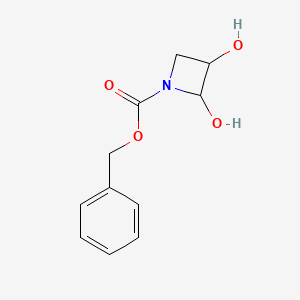
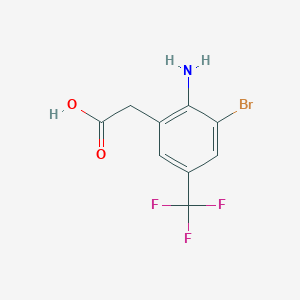

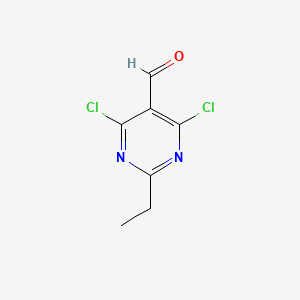
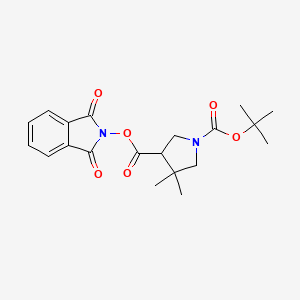

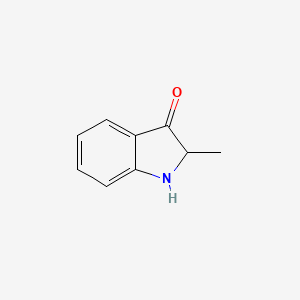
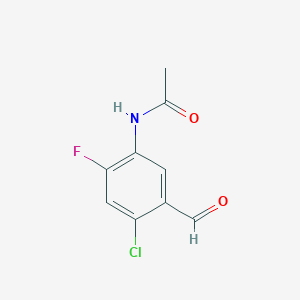
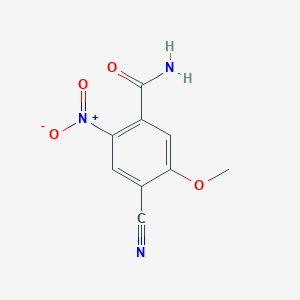
![2-Bromo-4,6,7-trichlorobenzo[d]thiazole](/img/structure/B12952799.png)

